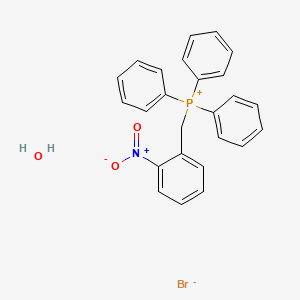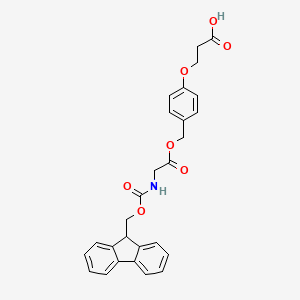
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, or 4-hydroxy-methylaminophenylacetic acid (HMPA), is an important organic compound used in many scientific research applications. It is an important intermediate in the synthesis of a variety of compounds, including drugs, vitamins, and other biologically active compounds. HMPA is also used in the synthesis of a variety of other compounds, such as polymers, dyes, and catalysts. In addition, HMPA has been studied for its potential use as a drug for the treatment of various diseases.
Applications De Recherche Scientifique
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid has a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, vitamins, and other biologically active compounds. (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is also used in the synthesis of polymers, dyes, and catalysts, as well as in the production of certain pesticides. Additionally, (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is used in the synthesis of a variety of other compounds, such as isocyanates, amines, and carboxylic acids.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is not yet fully understood. However, it is known that (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is a weak acid and can act as a proton donor in the presence of a suitable base. (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is also known to undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid are not yet fully understood. However, it is known that (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid can act as an antioxidant, as well as an anti-inflammatory and anti-cancer agent. Additionally, (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid has been found to have anti-microbial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid in laboratory experiments include its high reactivity, low toxicity, and low cost. Additionally, (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is relatively easy to synthesize and is readily available. The main limitation of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
The potential future directions for (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid research include further investigation of its biochemical and physiological effects, as well as its potential use as a drug for the treatment of various diseases. Additionally, further research into the synthesis of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid and its potential uses in the synthesis of other compounds may be beneficial. Other potential future directions include further investigation into the mechanism of action of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid and its potential applications in various industrial processes.
Méthodes De Synthèse
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid can be synthesized using a variety of methods, including reaction of benzaldehyde with methylamine, oxidation of 4-aminophenol, and condensation of p-hydroxybenzaldehyde with methylamine. The most common method for the synthesis of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is the reaction of benzaldehyde with methylamine in the presence of a catalyst such as sodium hydroxide. This reaction yields (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid in a yield of up to 92%.
Propriétés
IUPAC Name |
(3S)-3-(4-hydroxyphenyl)-3-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(6-10(13)14)7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVCRTYWWRBMFA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














